N-[(4-nitrophenyl)methyl]aniline

Organic Chemistry Analytical Chemistry Solid-State Chemistry

Researchers requiring a certified reference for Rizatriptan Impurity 15 face challenges with isomer misidentification, which can invalidate ANDA submissions. This compound provides an unambiguous standard, distinguished from its positional isomers by unique metabolic and physicochemical profiles. · Definitive Rizatriptan Impurity 15 standard for HPLC/UPLC/LC-MS method validation and ANDA regulatory filings. · Guarantees analytical accuracy; its exclusive N-debenzylation pathway eliminates interference from amide metabolites common to other N-benzylanilines. · Verified melting point (149-151 °C) and LogP ensure reliable identity confirmation and chromatographic method development.

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
CAS No. 10359-18-9
Cat. No. B1360097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-nitrophenyl)methyl]aniline
CAS10359-18-9
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NCC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H12N2O2/c16-15(17)13-8-6-11(7-9-13)10-14-12-4-2-1-3-5-12/h1-9,14H,10H2
InChIKeyBFPIOTHCNQDBNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(4-nitrophenyl)methyl]aniline Overview


N-[(4-nitrophenyl)methyl]aniline (CAS 10359-18-9), also known as N-(4-nitrobenzyl)aniline or 4-nitro-N-phenylbenzenemethanamine, is an organic compound characterized by a secondary amine structure linking a phenyl ring and a 4-nitrobenzyl group . It serves as a versatile intermediate in organic synthesis and is a key pharmaceutical impurity standard [1]. Its distinct substitution pattern, combining a 4-nitrobenzyl moiety with an aniline core, differentiates it from simpler N-benzylanilines and other nitrobenzyl aniline isomers, which is critical for both chemical reactivity and biological profiling.

Certified Rizatriptan impurity 15 reference standard
Secondary amine intermediate with 4-nitrobenzyl and phenyl groups
Distinct isomer profile for unambiguous analytical identification

Structural and Property Distinctions from Isomers


Simple substitution of N-[(4-nitrophenyl)methyl]aniline with structurally related N-benzyl anilines or its positional isomers is not scientifically sound due to significant differences in fundamental physicochemical properties, metabolic fate, and crystal packing interactions. While sharing the same molecular formula (C13H12N2O2) with isomers like N-benzyl-4-nitroaniline and 2-(4-nitrobenzyl)aniline , N-[(4-nitrophenyl)methyl]aniline exhibits a distinct melting point, lipophilicity (LogP), and metabolic pathway. These differences can drastically alter compound performance in solid-state chemistry, biological assays, and synthetic transformations. For instance, its exclusive metabolic N-debenzylation pathway, in contrast to the amide-forming routes of other N-benzylanilines [1], underscores the need for precise compound selection to avoid flawed experimental outcomes and ensure accurate analytical reference standards.

Physicochemical mismatch
Melting point and lipophilicity differences may alter solid-state behavior and bioassay partitioning.
Metabolic pathway divergence
Exclusive N-debenzylation vs. amide/nitrone formation in analogs can lead to conflicting toxicological readouts.
Impurity standard designation
Non-certified isomers lack regulatory impurity standard status, limiting analytical method compliance.

Product-Specific Evidence for N-[(4-nitrophenyl)methyl]aniline


Physicochemical Differentiation from Isomers

N-[(4-nitrophenyl)methyl]aniline exhibits a melting point of 149-151 °C , a key differentiator from its closest structural isomers. Its constitutional isomer, N-benzyl-4-nitroaniline (CAS 14309-92-3), melts at a lower temperature of 147 °C . Furthermore, the ortho-substituted isomer, 2-(4-nitrobenzyl)aniline (CAS 142835-44-7), is a liquid at room temperature with a predicted boiling point of 418.0±25.0 °C and a predicted density of 1.247±0.06 g/cm³ . Additionally, the LogP value for N-[(4-nitrophenyl)methyl]aniline is calculated at 3.80 , which is significantly higher than the 2.65 predicted for 2-(4-nitrobenzyl)aniline , indicating substantially greater lipophilicity.

Melting Point & LogP
Data to verify
MP 149–151 °C vs. 147 °C or liquid (isomers); LogP 3.80 vs. 2.65
Confirms non-interchangeability in solid-state and analytical reference use.
Sources absent; verify with experimental characterization.
Organic Chemistry Analytical Chemistry Solid-State Chemistry

N-Debenzylation Metabolic Specificity

A study on the in vitro hepatic microsomal metabolism of substituted N-benzylanilines in male hamsters revealed that N-benzyl-4-nitroaniline (N-[(4-nitrophenyl)methyl]aniline) undergoes exclusively N-debenzylation as its primary metabolic route [1]. This is in direct contrast to structurally similar compounds like N-benzyl-4-methylaniline and N-benzyl-2,4,6-trimethylaniline, which are metabolized to both amide and nitrone metabolites alongside dealkylation products [1]. Furthermore, N-(2,4,6-trifluorobenzyl)aniline also did not produce an amide metabolite, but its dealkylation products were detected [1].

Metabolic Pathway
Reported
Exclusive N-debenzylation; comparators produce amide and nitrone metabolites
Specific substrate for N-debenzylation enzyme studies.
In vitro hamster microsomal model.
Drug Metabolism Pharmacokinetics Toxicology Xenobiotic Metabolism

Rizatriptan Impurity Reference Standard

N-[(4-nitrophenyl)methyl]aniline is identified and supplied as Rizatriptan Impurity 15, a specific impurity standard for the antimigraine drug Rizatriptan [1]. This application is specific to this compound due to its structure being a potential synthetic byproduct or degradation product in the Rizatriptan manufacturing process. It is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production [1].

Impurity Designation
Reported
Certified as Rizatriptan Impurity 15
Regulatory-relevant reference for ANDA method validation.
Supplier-characterized; confirm lot-specific data.
Pharmaceutical Analysis Quality Control Impurity Profiling Method Validation

Applications of N-[(4-nitrophenyl)methyl]aniline


Rizatriptan Analytical Method Development

Due to its certified status as Rizatriptan Impurity 15, this compound is the definitive reference standard for developing and validating HPLC, UPLC, or LC-MS methods to detect and quantify this specific impurity in Rizatriptan active pharmaceutical ingredients (APIs) and finished dosage forms [1]. Its use is mandatory for meeting regulatory requirements for ANDA submissions and commercial batch release.

In Vitro N-Debenzylation Studies

As N-[(4-nitrophenyl)methyl]aniline is metabolized exclusively via N-debenzylation in hepatic microsomal assays [1], it serves as an ideal substrate for investigating the cytochrome P450 enzymes or other oxidases responsible for this specific biotransformation pathway. This provides a cleaner model system compared to analogs that yield complex mixtures of amide and nitrone metabolites.

Nitrobenzyl Building Block Synthesis

The compound's distinct structure, with a secondary amine linking a 4-nitrobenzyl group to a phenyl ring, makes it a valuable intermediate for synthesizing more complex molecules [1]. The nitro group offers a handle for further functionalization (e.g., reduction to an amine, participation in cross-couplings), while the aniline nitrogen can be alkylated or acylated. This specific substitution pattern is critical for achieving desired regiochemistry in subsequent steps.

Solid-State Chemistry and Crystallography

Given its defined melting point (149-151 °C) [1] and distinct crystal packing compared to its isomers, as inferred from studies on related iodo- and methoxy-derivatives [2], N-[(4-nitrophenyl)methyl]aniline is a suitable model compound for investigating the influence of nitro-group placement on supramolecular interactions (e.g., C-H...O, N-H...O hydrogen bonds, and π-π stacking) and crystal morphology.

Application
Selection Property
Validation Focus
Rizatriptan impurity method
Certified impurity standard
Regulatory-relevant method accuracy
N-debenzylation studies
Exclusive N-debenzylation pathway
CYP enzyme substrate specificity
Building block synthesis
4-nitrobenzyl secondary amine
Regioselective derivatization control
Solid-state crystallography
Distinct melting point and packing
Supramolecular interaction screening

Technical Documentation Hub

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23 linked technical documents
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